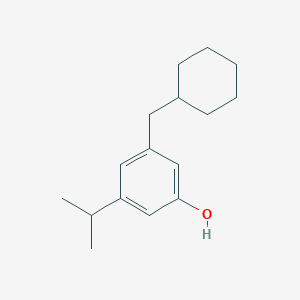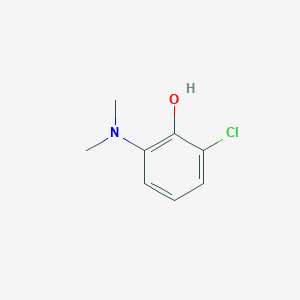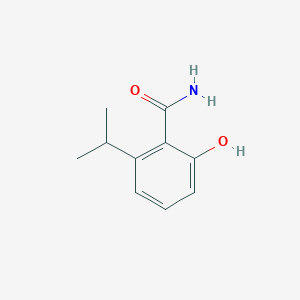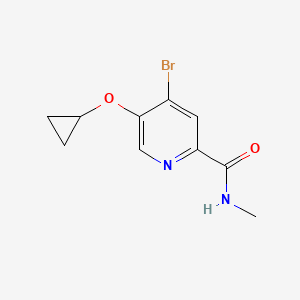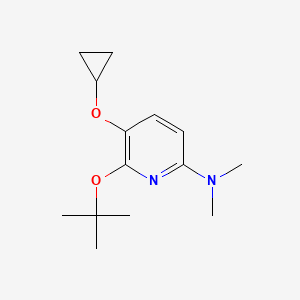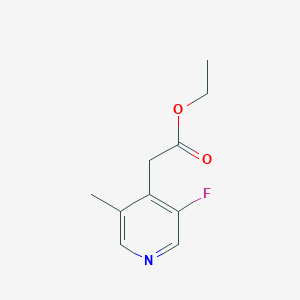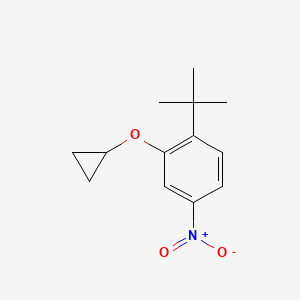
1-Tert-butyl-2-cyclopropoxy-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-2-cyclopropoxy-4-nitrobenzene is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It is a derivative of nitrobenzene, characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a nitro group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-Tert-butyl-2-cyclopropoxy-4-nitrobenzene involves several stepsThe reaction conditions typically involve the use of nitric acid and sulfuric acid as catalysts . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Tert-butyl-2-cyclopropoxy-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding alcohols and acids.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Tert-butyl-2-cyclopropoxy-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl-2-cyclopropoxy-4-nitrobenzene involves its interaction with molecular targets and pathways within cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application and the cellular environment.
Comparación Con Compuestos Similares
1-Tert-butyl-2-cyclopropoxy-4-nitrobenzene can be compared with other similar compounds such as:
1-Tert-butyl-2-nitrobenzene: Lacks the cyclopropoxy group, making it less complex in structure.
1-Tert-butyl-4-nitrobenzene: Has the nitro group in a different position, affecting its reactivity and properties.
2-Tert-butyl-4-nitrobenzene: Another positional isomer with different chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
1-tert-butyl-2-cyclopropyloxy-4-nitrobenzene |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)11-7-4-9(14(15)16)8-12(11)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
Clave InChI |
IFWUROSLJLTZJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


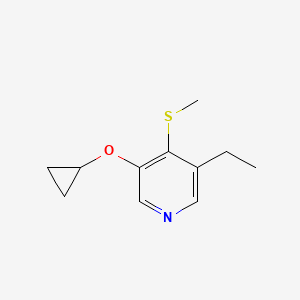
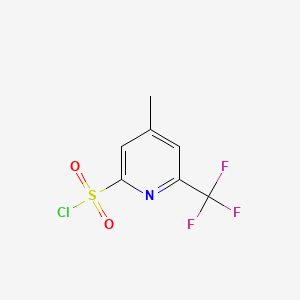

![[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14837568.png)
